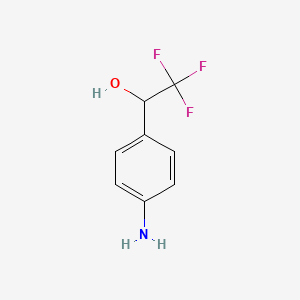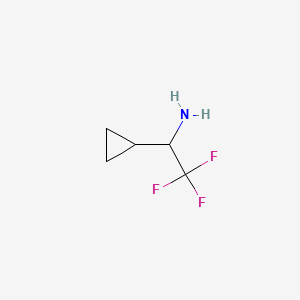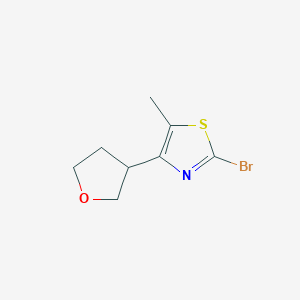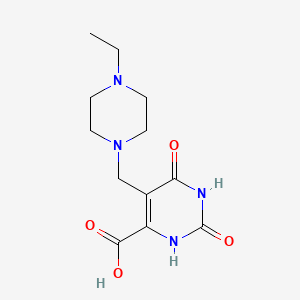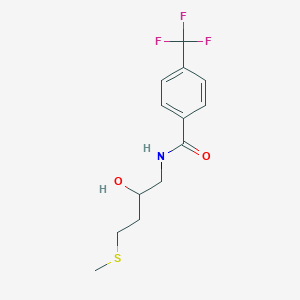![molecular formula C20H17BrN4O B2510875 5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-31-9](/img/structure/B2510875.png)
5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a derivative of the pyrazolopyrimidine class, which has been the subject of research due to its potential pharmacological properties. Pyrazolopyrimidines are known for their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibition effects. The specific structure of this compound suggests it may have unique interactions with biological targets due to the presence of bromophenyl and dimethylphenyl groups.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves the condensation of aminopyrazoles with various aldehydes or ketones. In the case of 5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, the synthesis would likely involve a similar strategy, potentially using a 4-bromobenzaldehyde and a 2,4-dimethylphenyl-substituted aminopyrazole as starting materials. The use of heteropolyacids as catalysts has been shown to be effective in synthesizing 6-aryl-pyrazolo[3,4-d]pyrimidin-4-ones with high yields, suggesting that a similar catalytic method could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents like the 4-bromophenyl and 2,4-dimethylphenyl groups can significantly influence the compound's binding affinity and selectivity towards biological targets. The steric and electronic effects of these groups would play a crucial role in the compound's interaction with enzymes or receptors. For instance, the bulky bromophenyl group may enhance interactions with hydrophobic pockets of proteins, while the dimethylphenyl group could provide additional van der Waals interactions .
Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions, including alkylation, acylation, and cycloaddition, to yield a wide array of derivatives with potentially enhanced biological activities. The bromine atom on the 4-bromophenyl group could act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the pyrazolopyrimidine core could participate in cycloaddition reactions to form triazole derivatives, as seen in the synthesis of triazoles via 1,3-dipolar cycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be modulated by the nature and position of the substituents. For example, the introduction of a 4-bromophenyl group could increase the molecular weight and lipophilicity, potentially affecting the compound's pharmacokinetic profile. The presence of electron-donating methyl groups on the phenyl ring could also impact the electronic distribution within the molecule, influencing its reactivity and binding properties .
科学的研究の応用
Anticancer and Anti-inflammatory Properties
- Anticancer Activity : Pyrazolopyrimidinones, including compounds similar to 5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized and evaluated for anticancer properties. They demonstrate cytotoxic activity against cancer cell lines like HCT-116 and MCF-7. The structure-activity relationship (SAR) suggests a correlation between molecular structure and anticancer efficacy (Rahmouni et al., 2016).
- Anti-Inflammatory Activity : Some pyrazolopyrimidin-4-one derivatives, which are structurally related to the compound , have shown significant anti-inflammatory activity in vivo. This activity is measured using the carrageenan-induced paw edema test in rats, with compounds exhibiting promising results when compared to standard anti-inflammatory drugs (El-Tombary, 2013).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : Various pyrazolopyrimidinone derivatives demonstrate in vitro antimicrobial activity. These compounds have been tested against multiple microbial strains and show effectiveness at certain concentrations. This suggests potential applications in developing antimicrobial agents (Abdel-Gawad et al., 2003).
特性
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGFOIGWIPYISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

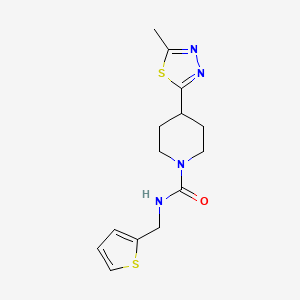
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)
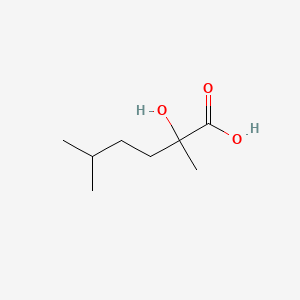
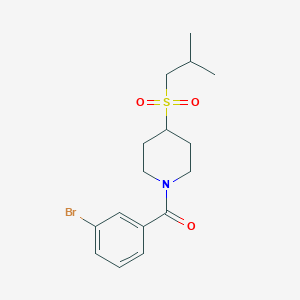
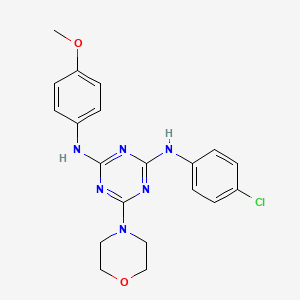
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
